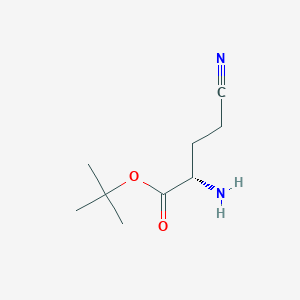
Glycyl-L-glutaminyl-L-prolyl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-glutaminyl-L-prolyl-L-phenylalanine is a tetrapeptide composed of four amino acids: glycine, L-glutamine, L-proline, and L-phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-glutaminyl-L-prolyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-glutamine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for L-proline and L-phenylalanine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-glutaminyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications, particularly at the phenylalanine residue, using reagents like hydrogen peroxide.
Reduction: Reduction of any oxidized forms using reducing agents such as dithiothreitol (DTT).
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or acid hydrolysis with hydrochloric acid.
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents in a buffered solution.
Major Products
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation: Oxidized forms of the peptide, such as hydroxylated phenylalanine.
Reduction: Reduced forms of any oxidized residues.
Aplicaciones Científicas De Investigación
Glycyl-L-glutaminyl-L-prolyl-L-phenylalanine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential neuroprotective effects and as a therapeutic agent for neurodegenerative diseases like Alzheimer’s Disease.
Biochemistry: Used in studies of peptide interactions and enzyme-substrate specificity.
Pharmaceutical Industry: Explored as a potential drug candidate due to its bioactive properties.
Food Industry:
Mecanismo De Acción
The mechanism of action of Glycyl-L-glutaminyl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. For instance, it may modulate oxidative stress, acetylcholine depletion, and secretase activities, which are relevant in the context of neurodegenerative diseases . The peptide can influence gene expression and cellular pathways related to apoptosis and necrosis, contributing to its neuroprotective effects.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with similar neuroprotective properties.
L-glutamine-containing peptides: Peptides that include L-glutamine and exhibit similar biochemical properties.
Uniqueness
Glycyl-L-glutaminyl-L-prolyl-L-phenylalanine is unique due to its specific sequence and combination of amino acids, which confer distinct bioactive properties
Propiedades
Número CAS |
742068-51-5 |
|---|---|
Fórmula molecular |
C21H29N5O6 |
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H29N5O6/c22-12-18(28)24-14(8-9-17(23)27)20(30)26-10-4-7-16(26)19(29)25-15(21(31)32)11-13-5-2-1-3-6-13/h1-3,5-6,14-16H,4,7-12,22H2,(H2,23,27)(H,24,28)(H,25,29)(H,31,32)/t14-,15-,16-/m0/s1 |
Clave InChI |
NHLZQDDFBHRCCI-JYJNAYRXSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CN)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


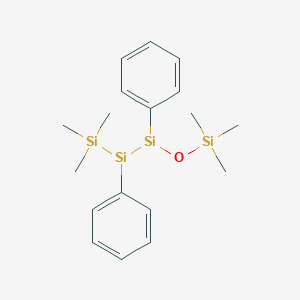
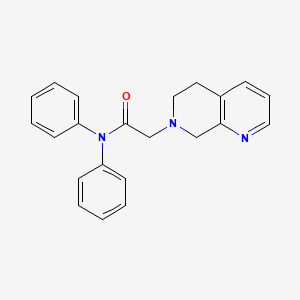

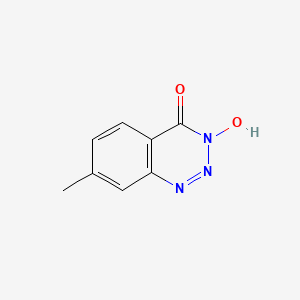
![4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14212363.png)



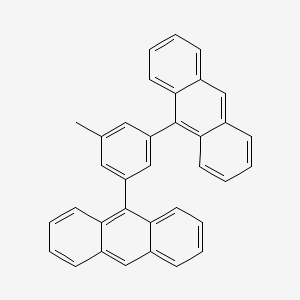

![Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-](/img/structure/B14212398.png)
![[3-(Pyrimidin-2-yl)phenyl]acetaldehyde](/img/structure/B14212399.png)
![1-(4-{[4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl]methyl}phenyl)ethan-1-one](/img/structure/B14212402.png)
